4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that contains a triazole ring
Mechanism of Action
are a class of organic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors . Triazoles have been found to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate is then hydrolyzed to produce the desired carboxylic acid.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically employed under basic conditions.
Major Products:
Oxidation: Disulfides.
Substitution: Alkyl or acyl derivatives of the triazole compound.
Scientific Research Applications
4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in various diseases due to its biological activity.
Industry: Utilized in the development of corrosion inhibitors for metals.
Comparison with Similar Compounds
1H-1,2,4-Triazole-3-thiol: Shares the triazole ring and thiol group but lacks the carboxylic acid moiety.
Thiazole derivatives: Contain a similar sulfur-nitrogen heterocyclic structure but differ in the ring composition.
Uniqueness: 4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of both the sulfanyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to other triazole and thiazole derivatives.
Properties
IUPAC Name |
4-methyl-5-sulfanylidene-1H-1,2,4-triazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c1-7-2(3(8)9)5-6-4(7)10/h1H3,(H,6,10)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNFNMAKJUDARY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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